molecular formula C9H7ClN2O2 B1425631 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol CAS No. 724787-12-6

3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol

Cat. No. B1425631
M. Wt: 210.62 g/mol
InChI Key: BBRMUSGOTQCSET-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol is a chemical compound with the molecular formula C9H7ClN2O2 . It is a light yellow solid and has a molecular weight of 210.62 .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol, has been a topic of research for many years . Various strategies have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol is based on the 1,5-naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings . The compound has a chlorine atom at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position .


Chemical Reactions Analysis

1,5-Naphthyridines, including 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol, exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and their side chains can be modified .


Physical And Chemical Properties Analysis

3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol is a light yellow solid . It has a molecular weight of 210.62 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Antimalarial Research

  • Antimalarial Activity : Studies have explored derivatives of 1,5-naphthyridin-4-amines, including compounds similar to 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol, for potential antimalarial applications. However, these derivatives showed no significant antimalarial activity compared to established drugs like chloroquine or primaquine in preliminary screenings against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1984).

Anti-inflammatory Research

  • Development of Anti-inflammatory Compounds : A study demonstrated the synthesis of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, showing considerable anti-inflammatory activity. These compounds, structurally related to 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol, were most effective when they possessed small lipophilic groups such as methoxyl, methyl, or chloro (Goudie et al., 1978).

Cancer Research

  • Potential in Cancer Treatment : Naphthyridine derivatives, similar to 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol, have been found to exhibit anticancer activity. A novel compound showed effectiveness in inducing necroptosis and apoptosis in human melanoma A375 cells, suggesting the potential of these derivatives in melanoma treatment (Kong et al., 2018).

Chemical Synthesis and Properties

  • Chemical Synthesis and Properties : Research has been conducted on the synthesis and properties of 4-substituted 1,5-naphthyridines and their N-oxides, which are related to the structure of 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol. This includes studies on their IR and UV spectra, providing insights into their structural and electronic characteristics (Titkova et al., 1981).

Drug Development

  • MET-Targeting Antitumor Drug Candidates : The construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, similar to 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol, has been explored for preclinical development of MET-targeting antitumor drug candidates. This highlights the potential of such compounds in drug development (Wang et al., 2020).

properties

IUPAC Name

3-chloro-6-methoxy-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRMUSGOTQCSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
HY Xiao, N Li, JJW Duan, B Jiang, Z Lu… - Journal of Medicinal …, 2020 - ACS Publications
Scaffold hopping and structure-based drug design were employed to identify substituted 4-aminoquinolines and 4-aminonaphthyridines as potent, small molecule inhibitors of tumor …
Number of citations: 18 pubs.acs.org

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